(2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone
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Overview
Description
(2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone is an organic compound that belongs to the class of ketones This compound features a pyrrolidine ring substituted with dimethyl groups and a phenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide in the presence of a strong base.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Formation of the Ethanone Moiety: The ethanone moiety can be formed through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.
Polymer Production: Potential application in the production of specialty polymers.
Mechanism of Action
The mechanism by which (2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(pyrrolidin-2-ylidene)-1-phenylethanone: Lacks the dimethyl groups on the pyrrolidine ring.
(2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-(4-methylphenyl)ethanone: Contains a methyl group on the phenyl ring.
Uniqueness
The presence of the dimethyl groups on the pyrrolidine ring and the phenyl group attached to the ethanone moiety distinguishes (2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone from other similar compounds. These structural features may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C14H17NO |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C14H17NO/c1-14(2)9-8-12(15-14)10-13(16)11-6-4-3-5-7-11/h3-7,10,15H,8-9H2,1-2H3/b12-10- |
InChI Key |
GYVJZRHTMIIFBC-BENRWUELSA-N |
Isomeric SMILES |
CC1(CC/C(=C/C(=O)C2=CC=CC=C2)/N1)C |
Canonical SMILES |
CC1(CCC(=CC(=O)C2=CC=CC=C2)N1)C |
Origin of Product |
United States |
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